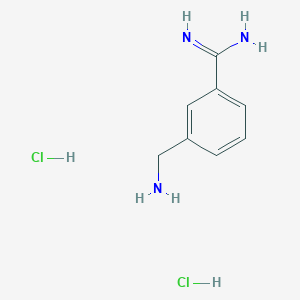

3-(Aminomethyl)benzimidamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

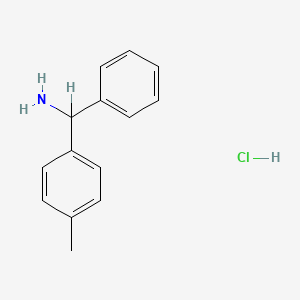

“3-(Aminomethyl)benzimidamide dihydrochloride” is a chemical compound with the CAS Number: 328552-96-1 . It has a molecular weight of 222.12 and its IUPAC name is 3-(aminomethyl)benzenecarboximidamide dihydrochloride .

Molecular Structure Analysis

The InChI code for “3-(Aminomethyl)benzimidamide dihydrochloride” is 1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-(Aminomethyl)benzimidamide dihydrochloride” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis of Amino Amide Salts : Research by Avila-Montiel et al. (2015) involved synthesizing amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids. X-ray diffraction studies revealed the importance of anions' geometries, charges, and sizes in forming strong hydrogen bond interactions.

Coordination Complex Synthesis : Falcón-León et al. (2014) synthesized quaternary coordination complexes using 2-(aminomethyl)benzimidazole di-hydrochloride. X-ray diffraction and spectroscopy studies were conducted to understand the complexes' molecular structures.

Antioxidant Properties

- In Vitro Antioxidant Activity : Dianov (2007) synthesized 3-aminomethyl-substituted thiazolo[3,2-a]benzimidazoles, testing their antioxidant properties in vitro. The compounds exhibited varying degrees of inhibition of adrenaline oxidation.

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Research by Tang et al. (2013) indicated that benzimidazole derivatives, including 2-aminomethyl benzimidazole, acted as inhibitors for mild steel corrosion in acidic media. The efficiency of these inhibitors was influenced by their molecular structure.

Pharmaceutical Chemistry

Synthesis of Benzimidazole Derivatives : El-Ablack (2011) studied the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with various compounds, leading to the formation of several derivatives, which were then screened for antibacterial and antifungal activity.

Synthesis of Imidazo[1,2-a]benzimidazoles : Anisimova et al. (2004) synthesized imidazo[1,2-a]benzimidazole derivatives and studied their pharmacological properties, revealing a broad spectrum of activity.

Electrochemical Studies

- Electroreduction for Primary Amine Preparation : Krishnan et al. (1978) described an electrolytic reduction method for preparing 3-aminomethylpyridine dihydrochloride, highlighting its application in synthesizing primary amines.

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(aminomethyl)benzenecarboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUKPVGDBSBZDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)N)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373384 |

Source

|

| Record name | 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)benzimidamide dihydrochloride | |

CAS RN |

328552-96-1 |

Source

|

| Record name | 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.